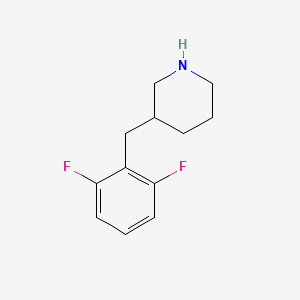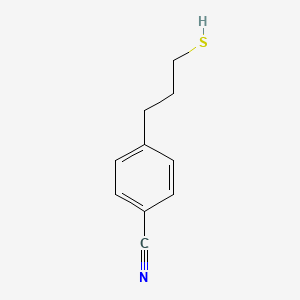
4-(3-Mercaptopropyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Sulfanylpropyl)benzonitrile is an organic compound characterized by a benzonitrile group attached to a 3-sulfanylpropyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-sulfanylpropyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 3-mercaptopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 4-(3-sulfanylpropyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions: 4-(3-Sulfanylpropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzonitrile group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzonitrile derivatives
科学的研究の応用
4-(3-Sulfanylpropyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and advanced materials .
作用機序
The mechanism of action of 4-(3-sulfanylpropyl)benzonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of protein function. The benzonitrile group can participate in π-π interactions with aromatic residues in proteins, further influencing their activity .
類似化合物との比較
- 4-(3-Sulfanylpropyl)benzamide
- 4-(3-Sulfanylpropyl)benzoic acid
- 4-(3-Sulfanylpropyl)benzyl alcohol
Comparison: 4-(3-Sulfanylpropyl)benzonitrile is unique due to the presence of both a nitrile and a sulfanyl group, which confer distinct reactivity and interaction profiles. Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
特性
分子式 |
C10H11NS |
|---|---|
分子量 |
177.27 g/mol |
IUPAC名 |
4-(3-sulfanylpropyl)benzonitrile |
InChI |
InChI=1S/C10H11NS/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7H2 |
InChIキー |
OGOGZFOJEAJAER-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCS)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





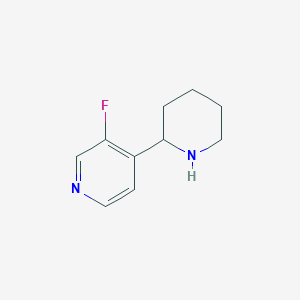
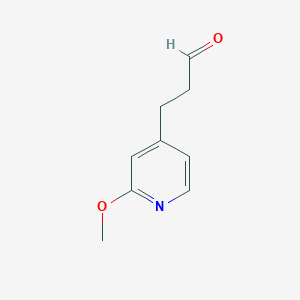
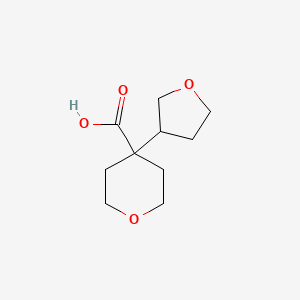

![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)

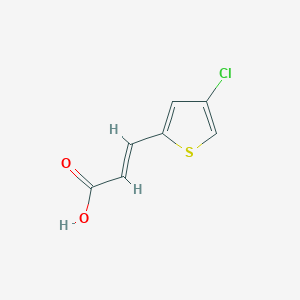
![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
